molecular formula C16H21NO3 B1679513 Rolipram CAS No. 61413-54-5

Rolipram

Número de catálogo B1679513
Número CAS: 61413-54-5
Peso molecular: 275.34 g/mol
Clave InChI: HJORMJIFDVBMOB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Molecular Structure Analysis

Rolipram belongs to the class of organic compounds known as phenylpyrrolidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring through a CC or CN bond . Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .


Physical And Chemical Properties Analysis

Rolipram has a molecular weight of 275.348 g/mol and a chemical formula of C16H21NO3 . It is a small molecule and was developed for investigational purposes .

Aplicaciones Científicas De Investigación

Specific Scientific Field

Neuropsychopharmacology

Application Summary

Rolipram has been used in studies to understand whether PDE4 inhibition could be useful in Alzheimer’s disease and depression .

Methods of Application

In a study, APP/PS1/tau mice (10 months old) were treated with or without daily i.p. injections of rolipram for 10 days. The animal groups were compared in behavioral tests related to learning, memory, anxiety, and depression .

Results

Rolipram attenuated cognitive decline as well as anxiety- and depression-like behaviors. These benefits were attributed at least partly to the downregulation of amyloid-β, Amyloid precursor protein (APP), and Presenilin 1 (PS1); lower tau phosphorylation; greater neuronal survival; and normalized glial cell function following rolipram treatment .

Hippocampal Long-Term Potentiation and Synaptic Tagging

Specific Scientific Field

Neuroscience

Application Summary

Rolipram, a selective cAMP phosphodiesterase (PDE) inhibitor, has been used to study its effects on late plastic events during functional CA1 plasticity in vitro in rat hippocampal slices .

Methods of Application

An early form of long-term potentiation (LTP) (early-LTP) that normally decays within 2-3 hr can be converted to a lasting LTP (late-LTP) if rolipram is applied during tetanization .

Results

Inhibition of PDE and subsequent induction of rolipram-reinforced LTP (RLTP) in one synaptic population were able to transform early-LTP into late-LTP in a second, independent synaptic population of the same neurons .

Autoimmune Diseases

Specific Scientific Field

Immunology

Application Summary

Rolipram has been used in studies to understand whether PDE4 inhibition could be useful in autoimmune diseases .

Results

While the specific results are not detailed in the available resources, the studies suggest that Rolipram may have potential benefits in the treatment of autoimmune diseases .

Respiratory Diseases

Specific Scientific Field

Pulmonology

Application Summary

Rolipram has been used in studies to understand whether PDE4 inhibition could be useful in respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD) .

Results

While the specific results are not detailed in the available resources, the studies suggest that Rolipram may have potential benefits in the treatment of respiratory diseases .

Cognitive Enhancement

Specific Scientific Field

Neuroscience

Application Summary

Rolipram has been used in studies to understand whether PDE4 inhibition could be useful in cognitive enhancement .

Results

While the specific results are not detailed in the available resources, the studies suggest that Rolipram may have potential benefits in the enhancement of cognitive functions .

Cardiac Dysfunction

Specific Scientific Field

Cardiology

Application Summary

Rolipram has been used in studies to investigate its protective effects on endotoxic cardiac dysfunction via inhibition of the inflammatory response in cardiac fibroblasts .

Methods of Application

Cardiac fibroblasts were isolated and stimulated with 1μg/ml LPS for 6h, and 10μmol/l rolipram was administered for 1h before LPS stimulation. mRNA levels of tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6) and interleukin-1β (IL-1β) in fibroblasts and their protein concentrations in supernatant were measured with real-time PCR (rt-PCR) and enzyme-linked immunosorbent assay, respectively .

Results

Rolipram pretreatment significantly reversed the LPS-induced downregulation of DUSP1 and inhibited LPS-induced upregulation and secretion of TNF-α and IL-6 but not IL-1β. Moreover, rolipram could further reduce inflammatory cell infiltration scores as shown by pathological analysis and increase the ejection fraction (EF) detected with echocardiography in the hearts of endotoxic mice .

Direcciones Futuras

Rolipram continues to be used in research due to its ability to ramp up the activity of proteasomes and reduce the burden of protein aggregates . This has led to improved spatial memory in mice engineered to have aggregate build-up . Furthermore, Rolipram has shown anti-fibrotic effects in ligamentum flavum fibroblasts by inhibiting the activation of ERK1/2 . It’s also been suggested that PDE4 modulators like Rolipram could be potential targets for the treatment of sodium arsenite-induced vascular endothelial dysfunction and related dementia .

Propiedades

IUPAC Name

4-(3-cyclopentyloxy-4-methoxyphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-19-14-7-6-11(12-9-16(18)17-10-12)8-15(14)20-13-4-2-3-5-13/h6-8,12-13H,2-5,9-10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJORMJIFDVBMOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC2)OC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044124
Record name 4-(3-Cyclopentyloxy-4-methoxyphenyl)-2-pyrrolidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rolipram

CAS RN

61413-54-5
Record name Rolipram
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61413-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rolipram [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061413545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rolipram
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01954
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name rolipram
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760125
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(3-Cyclopentyloxy-4-methoxyphenyl)-2-pyrrolidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rolipram
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.046
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ROLIPRAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K676NL63N7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rolipram
Reactant of Route 2
Rolipram
Reactant of Route 3
Rolipram
Reactant of Route 4
Rolipram
Reactant of Route 5
Rolipram
Reactant of Route 6
Rolipram

Citations

For This Compound
22,900
Citations
J Zhu, E Mix, B Winblad - CNS drug reviews, 2001 - Wiley Online Library
… In humans and animals rolipram produces thereby a variety of biological … rolipram, as well as between results obtained in animal models and clinical studies. The clinical use of rolipram …
Number of citations: 238 onlinelibrary.wiley.com
W Krause, G Kühne, N Sauerbrey - European journal of clinical …, 1990 - Springer
… , or a decreased metabolizing capacity for rolipram, due either to hepatic insufficiency or … rolipram is not known. As a result of the present investigation, the pharmacokinetics of rolipram …
Number of citations: 53 link.springer.com
N Sommer, PA Löschmann, GH Northoff, M Weller… - Nature medicine, 1995 - nature.com
… Here, we report that rolipram, a selective type IV phosphodiesterase inhibitor, … Moreover, we show that rolipram is an effective treatment for EAE. Rolipram has extensively been studied …
Number of citations: 433 www.nature.com
SJ Kanes, J Tokarczyk, SJ Siegel, W Bilker, T Abel… - Neuroscience, 2007 - Elsevier
… the effect of an acute treatment of rolipram, an inhibitor of type 4 … We show here that acute treatment with rolipram significantly … In the present study rolipram generally decreased the …
Number of citations: 181 www.sciencedirect.com
C Wang, XM Yang, YY Zhuo, H Zhou… - International Journal …, 2012 - academic.oup.com
… These effects were reversed by rolipram (0.1, 0.25 and 0.5 … effects were also reversed by rolipram in a dose-dependent … These results suggest that PDE4 inhibitors such as rolipram …
Number of citations: 179 academic.oup.com
E Zeller, HJ Stief, B Pflug… - …, 1984 - thieme-connect.com
… The antidepressant effect of rolipram, believed to be based on … can determine the true antidepressant efficacy of rolipram. … antidepressive Wirksamkeit von Rolipram nur mit Hilfe von …
Number of citations: 213 www.thieme-connect.com
SM Schaal, MS Garg, M Ghosh, L Lovera, M Lopez… - 2012 - journals.plos.org
… Importantly, use of the optimal Rolipram regimen significantly … We demonstrate that Rolipram abrogates SCI-induced PDE4B1 … This work supports the use of Rolipram as an acute …
Number of citations: 78 journals.plos.org
M Barad, R Bourtchouladze… - Proceedings of the …, 1998 - National Acad Sciences
… of rolipram, we examined the effects of rolipram on nociception and on open-field behavior as a measure of activity level. There was no significant effect of this low dose of rolipram on …
Number of citations: 559 www.pnas.org
H Wachtel - Neuropharmacology, 1983 - Elsevier
… Rolipram was approximately 15 times more potent than imipramine or … Rolipram was approximately as potent as ICI 63 197 and about 15 times more potent than Ro 20-1724. Rolipram …
Number of citations: 300 www.sciencedirect.com
GF Hebenstreit, K Fellerer, K Fichte… - …, 1989 - thieme-connect.com
… Rolipram improves signal … to Rolipram. The particular clinical relevance of this difference is discussed. As regards tolerance, nausea emerged as the typical side-effect of Rolipram, …
Number of citations: 187 www.thieme-connect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.